molecular formula C7H7Cl2N B12090527 3-Chloro-2-(chloromethyl)-5-methylpyridine CAS No. 1256790-68-7

3-Chloro-2-(chloromethyl)-5-methylpyridine

Cat. No.: B12090527
CAS No.: 1256790-68-7
M. Wt: 176.04 g/mol
InChI Key: JBPMYLDUMFCYKK-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-5-methylpyridine (CAS 1256790-68-7) is a versatile pyridine derivative of significant interest in synthetic and coordination chemistry. This compound serves as a valuable precursor ligand in the development of novel catalytic systems. Research indicates that chloromethylpyridine isomers are effectively used to synthesize copper(II) and cobalt(II) tetrachloride complexes, which are studied as components in molten salt catalytic systems . These systems are relevant in fields such as petroleum chemistry for catalytic oxidation processes . The molecular structure features two distinct chlorine atoms on the pyridine ring, enhancing its reactivity and making it a useful synthon for constructing more complex nitrogen-containing heterocycles. Its applications extend to the synthesis of ionic liquids and coordination compounds that can be investigated for their magnetic properties . Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment should be worn. Storage: For stability, it is recommended to store this product under an inert atmosphere and at cold temperatures between 2-8°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(chloromethyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMYLDUMFCYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250942
Record name Pyridine, 3-chloro-2-(chloromethyl)-5-methyl-
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Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-68-7
Record name Pyridine, 3-chloro-2-(chloromethyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-chloro-2-(chloromethyl)-5-methyl-
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Synthetic Methodologies for 3 Chloro 2 Chloromethyl 5 Methylpyridine

Direct Halogenation Approaches for Chloromethylpyridines

Direct halogenation strategies aim to introduce chlorine atoms onto both the pyridine (B92270) ring and the methyl substituent in a single or sequential process. These methods often begin with readily available methylpyridines or picolines.

Chlorination of Methylpyridines and Picolines

The chlorination of methylpyridines, such as 3-picoline (3-methylpyridine), can be achieved under various conditions to yield chlorinated derivatives. Vapor-phase chlorination is a common industrial method. For instance, the process for preparing partially chlorinated derivatives of 3-methylpyridine (B133936) involves reacting it in the vapor phase with a high molar ratio of chlorine at temperatures between 250°C and 400°C. google.com This process can yield products with a single chlorine atom on the pyridine ring and multiple chlorine atoms on the methyl group. google.com The reaction can be conducted in a fluidized bed of a material like microspheroidal silica (B1680970) to manage the reaction temperature effectively. google.com

Another approach starts with 2,5-lutidine (2,5-dimethylpyridine). The synthesis of related compounds like 2-chloro-5-methylpyridine (B98176) can be achieved by first creating a dihalo intermediate from a dihydropyridone (DHP) precursor, which is then reacted with a chlorinating agent such as phosphorus oxychloride. epo.org

Radical Chlorination Reactions

Radical chlorination is a key method for the side-chain halogenation of alkyl-substituted aromatic compounds, including methylpyridines. This type of reaction is typically initiated by radical initiators or UV light. The synthesis of 3-dichloromethylpyridine, an intermediate, can be accomplished by reacting 3-methylpyridine with elemental chlorine in the presence of a free-radical initiator like azo-bis-isobutyronitrile (AIBN), benzoyl peroxide, or tert-butyl perbenzoate. google.com This reaction is generally carried out in an organic acid solvent at temperatures ranging from 0°C to 100°C. google.com The presence of an inorganic acid is also required for this transformation. google.com

The following table summarizes typical conditions for radical chlorination:

Starting MaterialReagents & InitiatorsSolventTemperatureProductReference
3-MethylpyridineElemental Chlorine, Azo-bis-isobutyronitrile (AIBN)Acetic Acid75°C3-Dichloromethyl-pyridine google.com

Catalytic Chlorination Techniques

Catalytic methods offer an alternative route for the selective chlorination of picolines. Both heterogeneous and homogeneous catalysts are employed. Vapor-phase catalytic chlorination of β-picoline (3-methylpyridine) can produce 2-chloro-5-trichloromethylpyridine using catalysts like Mordenite zeolite or supported palladium. google.com The reaction is conducted at temperatures between 175°C and 400°C, with a preferred range of 250°C to 350°C. google.com Inert diluents such as nitrogen or carbon tetrachloride are often used. google.com Supported palladium catalysts, typically on alumina, are effective, with palladium content ranging from 0.1 to 10 percent by weight. google.com

A one-step reaction to synthesize 2-chloro-5-chloromethyl pyridine uses 3-methylpyridine and chlorine as raw materials with a supported palladium chloride catalyst. patsnap.com In one example, a PdCl₂/Al₂O₃ catalyst was used in a tubular reactor where vaporized 3-methylpyridine and chlorine gas were mixed and reacted at elevated temperatures. patsnap.com

Palladium-catalyzed C-H bond chlorination directed by a pyridine group has also been investigated, using N-chlorosuccinimide (NCS) as the chlorinating agent. nih.gov Studies on 2-ortho-tolylpyridine identified PdCl₂ as an optimal catalyst for this transformation, proceeding through a rate-limiting cyclopalladation step. nih.gov

Starting MaterialCatalystChlorinating AgentPhase/TempKey FindingReference
β-PicolineMordenite zeolite or Supported PalladiumChlorineVapor / 250-350°CProduces 2-Chloro-5-trichloromethylpyridine google.com
3-MethylpyridinePdCl₂/Al₂O₃ChlorineVapor / ~280°COne-step synthesis of 2-chloro-5-chloromethyl pyridine patsnap.com
2-ortho-TolylpyridinePdCl₂N-Chlorosuccinimide (NCS)Liquid (MeCN)Mechanism involves rate-limiting cyclopalladation nih.gov

Multi-Step Synthesis Pathways to Functionalized Pyridines Incorporating a Chloromethyl Moiety

Multi-step syntheses provide a versatile approach to constructing complex pyridine derivatives like 3-Chloro-2-(chloromethyl)-5-methylpyridine. These pathways often involve creating a functionalized pyridine precursor which is then subjected to further transformations.

Precursor Derivatization Strategies (e.g., from 3-picolinic acid, 3-pyridinemethanol)

Starting from readily available pyridinecarboxylic acids, such as 3-picolinic acid, is a common strategy. For example, a synthetic method for 3-(chloromethyl)pyridine (B1204626) hydrochloride begins with the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate (B83412). google.com The resulting acid is then esterified with methanol, reduced to 3-pyridinemethanol, and finally chlorinated with thionyl chloride to yield the target product. google.com

Another pathway involves the derivatization of 3-aminopyridine. patsnap.com This can be converted to 2,3-dichloropyridine (B146566) via a Sandmeyer-type reaction involving diazotization followed by treatment with CuCl. patsnap.com The resulting dichloropyridine can then be further functionalized. While this specific patent focuses on 3-chloro-5-bromo-2-picolinic acid, the initial steps to form a dihalopyridine are relevant to building substituted pyridine frameworks. patsnap.com

Functional Group Interconversions Leading to Chloromethylation (e.g., from hydroxymethyl precursors)

A crucial step in many synthetic routes is the conversion of a hydroxymethyl group (-CH₂OH) to a chloromethyl group (-CH₂Cl). This transformation is a standard functional group interconversion. The reaction of a hydroxymethylpyridine with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride is a widely used method. google.comgoogle.com

For instance, the synthesis of 5-chloro-2-(chloromethyl)pyridine (B155031) involves the reduction of methyl 5-chloropicolinate with sodium borohydride (B1222165) to form (5-chloropyridin-2-yl)methanol. chemicalbook.com This hydroxymethyl intermediate is then treated with thionyl chloride in dichloromethane (B109758) to afford the final chloromethylated product. chemicalbook.com Similarly, a general method for synthesizing chloromethylpyridine hydrochlorides involves reducing an acylated pyridine to a hydroxymethylpyridine derivative, which is subsequently chlorinated. google.com The conversion of 2-alkoxy-5-alkoxymethyl-pyridine derivatives to 2-chloro-5-chloromethyl-pyridine can be achieved using chlorinating agents like phosphorus(V) chloride and phosphorus oxychloride. google.com

PrecursorReagentsIntermediateFinal Product (Example)Reference
Methyl 5-chloropicolinate1. Sodium borohydride 2. Thionyl chloride(5-Chloropyridin-2-yl)methanol5-Chloro-2-(chloromethyl)pyridine chemicalbook.com
3-PyridinemethanolThionyl chloride-3-(Chloromethyl)pyridine hydrochloride google.com
2-Alkoxy-5-alkoxymethyl-pyridinePhosphorus(V) chloride, Phosphorus oxychloride-2-Chloro-5-chloromethyl-pyridine google.com

Green Chemistry Principles in the Synthesis of Halogenated Methylpyridines

The application of green chemistry principles to the synthesis of complex molecules like halogenated pyridines is of paramount importance for minimizing environmental impact and improving economic feasibility. chemistry-teaching-resources.com These principles encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistry-teaching-resources.com For the synthesis of halogenated methylpyridines, this involves a focus on metrics like atom economy and reaction mass efficiency, as well as the adoption of more sustainable reaction conditions and technologies.

Atom economy (AE) is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com It provides a fundamental assessment of how well a synthetic route utilizes raw materials. chemistry-teaching-resources.com The calculation is performed by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Reaction Mass Efficiency (RME), in contrast, offers a more practical measure of a reaction's greenness by considering the actual mass of the isolated product in relation to the total mass of all reactants used, including any excess reagents. tamu.eduwikipedia.org RME incorporates both the atom economy and the chemical yield, providing a more realistic view of the process's efficiency. wikipedia.org

Consider a hypothetical reaction for a related compound, the chlorination of 2-chloro-5-methylpyridine to produce 2-chloro-5-(chloromethyl)pyridine (B46043) using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

Hypothetical Reaction: C₆H₆ClN + SO₂Cl₂ → C₆H₅Cl₂N + SO₂ + HCl

Table 1: Hypothetical Atom Economy and Reaction Mass Efficiency Calculation This table presents a hypothetical calculation for a related reaction due to the absence of specific data for this compound.

ParameterCalculationResult
Molecular Weight of Reactants
2-Chloro-5-methylpyridine (C₆H₆ClN)127.57 g/mol
Sulfuryl Chloride (SO₂Cl₂)134.97 g/mol
Total Reactant Mass262.54 g/mol
Molecular Weight of Products
Desired Product: 2-Chloro-5-(chloromethyl)pyridine (C₆H₅Cl₂N)162.02 g/mol
Byproduct: Sulfur Dioxide (SO₂)64.07 g/mol
Byproduct: Hydrogen Chloride (HCl)36.46 g/mol
Atom Economy (AE) (162.02 / 262.54) x 10061.7%
Reaction Mass Efficiency (RME) Assuming an 85% yield: (Mass of Product / Total Mass of Reactants) x 10052.4%

This hypothetical analysis demonstrates that even with a good yield, substitution reactions inherently have a lower atom economy due to the formation of byproducts. chemistry-teaching-resources.com Improving atom economy in the synthesis of compounds like this compound would involve exploring addition or rearrangement reactions, though these are often more challenging for aromatic systems. chemistry-teaching-resources.com

The development of sustainable synthetic methods for halogenated pyridines is an active area of research, driven by the need to reduce waste and avoid harsh reagents. nih.gov Key considerations include the choice of solvents and the use of catalytic systems.

Traditional halogenation reactions often employ chlorinated solvents, which pose significant environmental and health risks. aip.org A greener approach involves the use of alternative, more benign solvents or even solvent-free conditions. rasayanjournal.co.in For example, some modern synthetic protocols for pyridine derivatives utilize water, ionic liquids, or deep eutectic solvents to minimize the environmental footprint. rasayanjournal.co.innih.gov Research into the synthesis of pyridine derivatives has demonstrated the viability of microwave-assisted synthesis in solvents like ethanol, which can lead to shorter reaction times and higher yields. nih.gov

Catalysis plays a crucial role in developing more sustainable synthetic routes. The use of catalysts, particularly those that can be recovered and reused, can significantly improve the efficiency and reduce the waste generated in a process. chemistry-teaching-resources.com For the chlorination of pyridines, various catalytic systems have been explored. For instance, processes for preparing chlorinated pyridines have utilized catalysts at elevated temperatures and pressures to improve efficiency. google.com The selective synthesis of chloro-methylpyridines has been achieved using a combination of a chlorination reagent and a Lewis acid catalyst, which can help in controlling the regioselectivity of the reaction. patsnap.com The goal is to move away from stoichiometric reagents that are consumed in the reaction towards catalytic systems that can facilitate the desired transformation with high turnover numbers.

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. A recent patent describes a method for preparing 2-chloro-5-methylpyridine through a continuous flow process. scispace.com This approach involves mixing a pyridine oxide solution with a chlorinating agent, followed by reaction with hydrogen chloride in a continuous reactor. scispace.com The inventors claim that this method improves the quality, stability, productivity, and yield of the product compared to traditional batch methods. scispace.com

While this specific patent does not address this compound, the principles and benefits are directly applicable. The key advantages of flow chemistry for the synthesis of highly substituted and potentially hazardous compounds include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of runaway reactions or explosions. This is particularly relevant for exothermic chlorination reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and potentially higher yields.

Increased Purity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time can minimize the formation of byproducts, leading to a purer product and simplifying downstream purification processes.

Scalability: Scaling up a flow process is typically more straightforward than a batch process, as it often involves running the system for a longer duration or using multiple reactors in parallel, rather than redesigning a large-scale batch reactor.

Given these benefits, a flow chemistry approach for the synthesis of this compound would be a highly attractive and sustainable manufacturing strategy.

Reactivity and Synthetic Transformations of 3 Chloro 2 Chloromethyl 5 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of 3-chloro-2-(chloromethyl)-5-methylpyridine is susceptible to nucleophilic attack, providing a straightforward route to a diverse range of pyridine (B92270) derivatives. smolecule.com

Formation of Aminomethyl, Alkoxymethyl, and Thiomethyl Pyridine Derivatives.

The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles. For instance, reaction with amines leads to the formation of aminomethyl pyridine derivatives. A common method involves reacting the chlorinated pyridine with an excess of ammonia, optionally in a diluent, at temperatures ranging from -50°C to +50°C, to produce 2-chloro-5-aminomethyl-pyridine. google.com Similarly, alkoxides can be employed to synthesize alkoxymethyl pyridines. For example, 2-alkoxy-5-alkoxymethyl-pyridines can be prepared, which can then be converted to 2-chloro-5-chloromethylpyridine. google.comgoogle.com The reaction with thiolates yields the corresponding thiomethyl pyridine derivatives. For example, the synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide can be achieved in a one-pot synthesis using sodium hydrosulfide, methyl iodide, and a phase transfer catalyst. orientjchem.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Ammonia Aminomethyl Pyridine
Alkoxide Sodium Methoxide Alkoxymethyl Pyridine
Thiolate Sodium Hydrosulfide/Methyl Iodide Thiomethyl Pyridine

Hydrazone Formation and Related Condensation Reactions

While direct hydrazone formation from the chloromethyl group is not typical, the related compound 3-chloro-2-hydrazinopyridine (B1363166) can undergo condensation reactions with aldehydes to form hydrazones. google.com This is achieved by first synthesizing 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine (B146566) and hydrazine (B178648) hydrate. google.com The resulting hydrazinopyridine can then be reacted with an aldehyde in the presence of an acid catalyst to yield the corresponding hydrazone. google.com

Cross-Coupling Reactions Involving the Chlorinated Pyridine Ring and Chloromethyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can participate in such transformations.

Suzuki-Miyaura Coupling and Other Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a versatile method for creating carbon-carbon bonds. libretexts.orgorganic-chemistry.org The chlorine atom on the pyridine ring of this compound can undergo Suzuki-Miyaura coupling with arylboronic acids. researchgate.net The choice of catalyst and ligands is crucial for the success of these reactions, with various palladium complexes and phosphine (B1218219) ligands being employed to achieve high yields and selectivity. nih.govsigmaaldrich.com For instance, the use of Pd/P(t-Bu)3 has been shown to be effective for the Suzuki coupling of aryl chlorides. nih.gov In some cases, the reaction can be site-selective, favoring coupling at the more reactive chloro substituent on the pyridine ring over the chloromethyl group. thieme-connect.de

Table 2: Palladium Catalysts and Ligands for Cross-Coupling Reactions

Catalyst/Ligand System Reaction Type Substrate Scope Reference
Pd/P(t-Bu)3/KF Suzuki-Miyaura Aryl bromides and iodides nih.gov
Pd(OAc)2/PCy3 Suzuki-Miyaura Aryl and vinyl triflates organic-chemistry.org
Pd-PEPPSI-IPent Cross-coupling (Hetero)aryl halides sigmaaldrich.com
Palladacycle 131 Suzuki-Miyaura Chloro(methyl)pyridines thieme-connect.de

Functionalization via Organometallic Reagents (e.g., Grignard reagents)

Grignard reagents, which are organomagnesium halides, are potent nucleophiles and strong bases used to form carbon-carbon bonds. mnstate.eduleah4sci.commasterorganicchemistry.com They can react with the electrophilic carbon of the chloromethyl group in this compound. The reaction involves the attack of the carbanionic part of the Grignard reagent on the carbon atom bearing the chlorine, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent. cerritos.edu

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In the case of pyridine, which is an electron-deficient heterocycle, EAS reactions are generally more difficult than for benzene (B151609) and typically require harsh conditions. The presence of both a deactivating chloro group and activating methyl group on the pyridine ring of this compound influences the regioselectivity of such reactions. Further chlorination, for example, can occur at available positions on the pyridine ring. smolecule.com The reaction of 2-chloro-5-methylpyridine (B98176) with elemental chlorine can lead to the formation of polychlorinated by-products if not carefully controlled. google.com

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound is characterized by the presence of several distinct functional groups that can undergo oxidative and reductive transformations. These include the pyridine ring nitrogen, the 5-methyl group, the 2-chloromethyl group, and the chloro-substituent on the aromatic ring. The specific outcome of a reaction depends heavily on the choice of reagents and reaction conditions, which allows for selective modification of the molecule. While specific literature on the oxidative and reductive transformations of this exact compound is limited, its reactivity can be reliably predicted based on well-established principles and documented reactions of closely related pyridine derivatives.

Oxidative Transformations

The key sites for oxidation on this compound are the pyridine nitrogen and the 5-methyl group. The 2-chloromethyl group is generally less susceptible to oxidation under typical conditions that modify the other sites.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding Pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy-carboxylic acids (e.g., m-CPBA). The resulting N-oxide can serve as a versatile intermediate for further functionalization of the pyridine ring.

Side-Chain Oxidation: The methyl group at the 5-position is susceptible to oxidation to a carboxylic acid group using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for converting alkyl side chains on pyridine rings into carboxylic acids. google.com For instance, the oxidation of 3-methylpyridine (B133936) to nicotinic acid (3-pyridinecarboxylic acid) is a well-documented industrial process, often carried out in an aqueous medium at elevated temperatures (85-90°C). google.com Applying this to the target molecule would be expected to yield 3-chloro-2-(chloromethyl)pyridine-5-carboxylic acid.

The following table summarizes the expected products from the principal oxidative pathways.

Starting MaterialReagent(s)Expected ProductTransformation Type
This compoundm-CPBA or H₂O₂This compound N-oxideN-Oxidation
This compoundKMnO₄, Heat3-Chloro-2-(chloromethyl)pyridine-5-carboxylic acidSide-Chain Oxidation

Reductive Transformations

Reductive processes can target the chloromethyl group, the chloro-substituent, and the pyridine ring itself. The selectivity of these reductions is highly dependent on the chosen catalyst and reaction conditions.

Reduction of the Chloromethyl Group: The chloromethyl group is analogous to a benzyl (B1604629) chloride and is therefore highly susceptible to reduction.

Hydrogenolysis: Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂), is expected to reduce the chloromethyl group to a methyl group. This reaction, known as hydrogenolysis, would yield 3-chloro-2,5-dimethylpyridine . This is a common transformation for benzylic-type halides.

Conversion to an Alcohol: The chloromethyl group can be converted to a hydroxymethyl group to form (3-chloro-5-methylpyridin-2-yl)methanol . While direct reduction of the halide to an alcohol is not typical, a two-step sequence involving nucleophilic substitution with an acetate (B1210297) salt followed by hydrolysis or reduction of the resulting ester is a standard method. Alternatively, reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of pyridine esters to their corresponding alcohols, a transformation documented for related substrates like methyl 6-chloronicotinate. prepchem.com

Reduction of the Pyridine Ring: Under more forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the pyridine ring itself can be reduced to the corresponding piperidine (B6355638) derivative. This would result in the formation of 3-chloro-2-(chloromethyl)-5-methylpiperidine.

The table below outlines the potential reductive transformations.

Starting MaterialReagent(s)Expected ProductTransformation Type
This compoundH₂, Pd/C3-Chloro-2,5-dimethylpyridineHydrogenolysis of Chloromethyl Group
This compound1. Sodium Acetate 2. NaOH or LiAlH₄(3-Chloro-5-methylpyridin-2-yl)methanolReduction via Ester Intermediate
This compoundH₂ (high pressure), Rh/C or Ru/C3-Chloro-2-(chloromethyl)-5-methylpiperidineRing Hydrogenation

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 Chloromethyl 5 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. Chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, with the magnitude of the splitting (coupling constant, J) providing information about the number of bonds separating the protons.

While specific ¹H NMR data for 3-Chloro-2-(chloromethyl)-5-methylpyridine is not widely published, its spectrum can be predicted based on the analysis of structurally similar pyridine (B92270) derivatives. For instance, data from 2-(chloromethyl)pyridine (B1213738) hydrochloride reveals the chemical shift for the chloromethyl protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-6 ~8.3 - 8.5 d J ≈ 2.0 - 3.0
H-4 ~7.6 - 7.8 d J ≈ 2.0 - 3.0
-CH₂Cl ~4.7 - 4.9 s -

Analysis of Predicted Spectrum:

Aromatic Protons (H-4 and H-6): The pyridine ring contains two aromatic protons. The proton at the C-6 position is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The proton at C-4 would appear slightly more upfield. These two protons would exhibit a small meta-coupling (⁴J), appearing as a doublet or a broadened singlet.

Chloromethyl Protons (-CH₂Cl): The methylene (B1212753) protons of the chloromethyl group are expected to appear as a sharp singlet in the range of 4.7-4.9 ppm. Their proximity to the electron-withdrawing chlorine atom and the aromatic ring causes a significant downfield shift.

Methyl Protons (-CH₃): The protons of the methyl group at C-5 would also produce a singlet, but at a much more upfield position, typically around 2.3-2.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Specific ¹³C NMR data for this compound is scarce. However, by examining related structures like 3-methylpyridine (B133936) and various chloropyridines, the chemical shifts can be reliably estimated. americanelements.com The electron-withdrawing effects of the chlorine atom and the nitrogen atom, along with the electron-donating effect of the methyl group, are key factors in determining these shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

Carbon Atom Predicted Chemical Shift (ppm)
C-2 ~150 - 153
C-3 ~133 - 136
C-4 ~138 - 141
C-5 ~135 - 138
C-6 ~148 - 151
-CH₂Cl ~43 - 46

Analysis of Predicted Spectrum:

Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C-2 and C-6) are expected to have the most downfield shifts. The carbon bearing the chlorine atom (C-3) will also be significantly downfield-shifted. The quaternary carbons (C-2, C-3, and C-5) can be distinguished from the protonated carbons (C-4 and C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Substituent Carbons: The carbon of the chloromethyl group (-CH₂Cl) is expected in the 43-46 ppm range, while the methyl group carbon (-CH₃) will be found in the aliphatic region, around 17-20 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-6 protons, confirming their meta-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. ijres.orguni.lu This would definitively link the proton signals for H-4, H-6, -CH₂Cl, and -CH₃ to their corresponding carbon signals (C-4, C-6, -CH₂Cl, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ijres.orguni.lu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for confirming the structure would include:

Correlations from the -CH₂Cl protons to C-2 and C-3.

Correlations from the -CH₃ protons to C-4, C-5, and C-6.

Correlations from the H-4 proton to C-2, C-3, C-5, and C-6.

Correlations from the H-6 proton to C-2, C-4, and C-5.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific functional groups have characteristic absorption frequencies. The spectrum is typically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹), which is unique to each molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic) Pyridine Ring 3100 - 3000 Medium-Weak
C-H stretch (aliphatic) -CH₂Cl, -CH₃ 3000 - 2850 Medium
C=C / C=N stretch Pyridine Ring 1600 - 1450 Medium-Strong
CH₂ bend (scissoring) -CH₂Cl ~1450 Medium

Analysis of Predicted Spectrum:

The spectrum would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹.

A series of sharp peaks between 1600 and 1450 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the pyridine ring.

A strong absorption band in the 800-600 cm⁻¹ range would be indicative of the C-Cl stretching vibration.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is complementary to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts are related to the vibrational modes of the molecule. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals, while polar groups are often weak.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring. uni.lu

Table 4: Expected Prominent FT-Raman Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch Pyridine Ring 3100 - 3050 Strong
Ring Breathing (symmetric) Pyridine Ring ~1000 - 1050 Strong
Ring Trigonal Warping Pyridine Ring ~980 - 1020 Medium

Analysis of Predicted Spectrum:

A very strong and characteristic band for the symmetric "ring breathing" vibration of the substituted pyridine ring is expected around 1000-1050 cm⁻¹.

The aromatic C-H stretching modes would also be prominent.

Unlike in FT-IR, the C=C and C=N stretching vibrations might appear with varying intensities, providing complementary information for the analysis of the aromatic system.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for the characterization of this compound. It provides crucial information regarding the compound's molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns under various ionization conditions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. This technique is highly valuable for elucidating the structure of unknown compounds and for confirming the identity of synthesized molecules like this compound.

The mass spectrum of this compound is characterized by a distinct molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion region exhibits a characteristic isotopic pattern. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Consequently, the spectrum displays an M⁺˙ peak, an [M+2]⁺˙ peak, and an [M+4]⁺˙ peak with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for a molecule containing two chlorine atoms.

Fragmentation in EI-MS provides a structural fingerprint of the molecule. The primary fragmentation pathways for halogenated compounds often involve the loss of a halogen radical. miamioh.edu For this compound, key fragmentation events include the cleavage of the C-Cl bonds. Common observed fragments would include the loss of a chlorine atom from the chloromethyl group or the pyridine ring, and the loss of the entire chloromethyl radical (•CH₂Cl).

Table 1: Predicted EI-MS Fragmentation Data for this compound (C₇H₆Cl₂N)

m/z (mass-to-charge ratio) Ion Formula Description
175/177/179 [C₇H₆Cl₂N]⁺˙ Molecular Ion (M⁺˙)
140/142 [C₇H₆ClN]⁺ Loss of a Chlorine radical (•Cl)
126/128 [C₆H₆ClN]⁺ Loss of the Chloromethyl radical (•CH₂Cl)

Note: The m/z values represent the major isotopic peaks containing ³⁵Cl.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including many pyridine derivatives. researchgate.netmassbank.eu Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the resulting spectrum being dominated by the protonated molecular ion, [M+H]⁺. nih.govnih.gov

For this compound, analysis by ESI-MS in positive ion mode would be expected to yield a prominent ion cluster corresponding to [C₇H₆Cl₂N+H]⁺ at m/z 176, 178, and 180. The high sensitivity and accuracy of ESI-MS, especially when coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, allow for precise mass determination. This enables the confirmation of the elemental formula of the compound with a high degree of confidence.

The technique is often coupled with liquid chromatography (LC-ESI-MS), which allows for the analysis of complex mixtures. This is advantageous for monitoring reaction progress or analyzing the purity of the final product, where the protonated molecule of the target compound can be selectively monitored. nih.gov In some cases, adduct ions, such as with sodium [M+Na]⁺ or acetonitrile (B52724) [M+H+CH₃CN]⁺, may also be observed depending on the solvent system used. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a standard method for assessing the purity and identifying by-products in the synthesis of volatile and semi-volatile compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where its components are separated based on their boiling points and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized (usually by electron ionization) and detected. eurl-pesticides.eu

The resulting chromatogram displays peaks corresponding to each separated compound. The retention time is characteristic of the compound under specific GC conditions, while the mass spectrum of each peak allows for its unambiguous identification. For this compound, the purity can be determined by calculating the relative area of its peak in the chromatogram. Any other peaks would represent impurities or by-products from the synthesis, which could include unreacted starting materials, solvents, or structural isomers. The mass spectra of these impurity peaks can be compared against spectral libraries or analyzed to deduce their structures, providing critical feedback for optimizing the synthetic process.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as how they are arranged in the crystal lattice through various intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) analysis involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. lcc-toulouse.fr The diffraction pattern produced is unique to the crystal's internal structure and allows for the calculation of the electron density distribution, from which a precise model of the molecular structure can be built.

While a crystal structure for this compound is not publicly documented, a detailed study of its structural isomer, 2-Chloro-5-(chloromethyl)pyridine (B46043) , provides an excellent example of the data obtained from such an analysis. nih.govresearchgate.net The study reveals the precise spatial arrangement of all atoms in the molecule. Key findings from the analysis of this isomer show that the pyridine ring is nearly planar. nih.govresearchgate.net The bond lengths and angles are determined with very high precision, confirming the connectivity and geometry of the molecule. This technique is unparalleled in its ability to establish the absolute configuration and preferred conformation of a molecule in the solid state.

Table 2: Representative Crystallographic Data for the Isomer 2-Chloro-5-(chloromethyl)pyridine nih.govresearchgate.net

Parameter Value
Chemical Formula C₆H₅Cl₂N
Molecular Weight 162.01
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0770 (8)
b (Å) 10.322 (2)
c (Å) 16.891 (3)
β (°) 95.95 (3)
Volume (ų) 707.0 (2)

This data is for the structural isomer 2-Chloro-5-(chloromethyl)pyridine and serves as an illustration of the results obtained from an SCXRD experiment.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The packing of molecules within a crystal is governed by a network of intermolecular interactions. X-ray diffraction data allows for a detailed analysis of these forces, which are crucial for the stability of the crystal lattice.

Hydrogen Bonding: Although this compound lacks classical hydrogen bond donors like O-H or N-H, weak C-H···N or C-H···Cl hydrogen bonds can play a significant role in its crystal packing. mdpi.com In the crystal structure of its isomer, 2-Chloro-5-(chloromethyl)pyridine, molecules are linked into dimers through intermolecular C—H⋯N hydrogen bonds, where a hydrogen atom from one molecule interacts with the nitrogen atom of a neighboring molecule. nih.govresearchgate.net Similar weak hydrogen bonds, including those involving CH-π interactions with the pyridine ring, are recognized as important forces in defining molecular conformation and packing. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
2-Chloro-5-(chloromethyl)pyridine
3,5-dichloropyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic systems like pyridine and its derivatives, UV-Vis spectra typically exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions. The precise wavelengths and intensities of these absorptions are sensitive to the nature and position of substituents on the pyridine ring.

In the case of this compound, the electronic spectrum is primarily governed by the π-electron system of the pyridine ring, which is perturbed by the electronic effects of the three substituents: a chloro group at the 3-position, a chloromethyl group at the 2-position, and a methyl group at the 5-position.

The parent pyridine molecule displays a strong π→π* transition (E2-band) around 251 nm and a very weak n→π* transition (R-band) at approximately 270 nm in hexane. wikipedia.org The n→π* transition involves the excitation of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital. These transitions are subject to shifts in wavelength (bathochromic or hypsochromic) and changes in intensity (hyperchromic or hypochromic) upon substitution.

For substituted pyridines, the following general effects are observed:

Alkyl groups , such as the methyl group at the 5-position, are weakly electron-donating and typically cause a small bathochromic (red) shift in the π→π* transitions.

The chloromethyl group at the 2-position is primarily an electron-withdrawing group due to the inductive effect of the chlorine atom, which can influence the energy of the molecular orbitals involved in the electronic transitions.

Given the substitution pattern of this compound, it is anticipated that its UV-Vis spectrum would show a complex profile with shifted π→π* and n→π* bands compared to pyridine. The combination of an electron-withdrawing chloro group, an inductively withdrawing chloromethyl group, and a weakly electron-donating methyl group would result in a unique electronic environment.

Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict and interpret the electronic spectra of complex organic molecules. researchgate.netacs.orgnih.gov Such theoretical calculations can provide valuable information on the expected absorption maxima (λmax), oscillator strengths, and the nature of the contributing electronic transitions (e.g., HOMO to LUMO transitions) for this compound, compensating for the absence of experimental spectra. researchgate.netacs.org

A hypothetical data table for the electronic transitions of this compound and related compounds, based on typical values for substituted pyridines, is presented below for illustrative purposes.

CompoundSolventλmax (nm) (π→π)λmax (nm) (n→π)Reference
PyridineHexane251270 wikipedia.org
2-Chloro-6-methylpyridine (B94459)VariousShifted vs. PyridineBlue-shifted vs. Pyridine researchgate.net
This compoundNot AvailablePredicted bathochromic shiftPredicted hypsochromic shift

Computational Analysis of this compound Remains a Niche Area of Research

A comprehensive, publicly available computational chemistry study focusing specifically on the electronic structure, spectroscopic properties, and reactivity of this compound is not readily found in current scientific literature. While this pyridine derivative is recognized as a chemical intermediate, in-depth theoretical examinations using methods like Density Functional Theory (DFT) appear to be limited or not widely published.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For a compound like this compound, such studies would offer valuable insights into its behavior at a molecular level. Methodologies frequently employed for this purpose include:

Density Functional Theory (DFT): A robust method for calculating the electronic structure and optimizing the molecular geometry of a compound.

Frontier Molecular Orbital (FMO) Analysis: This analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding a molecule's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the charge distribution on a molecule, identifying electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization and the stability arising from electron-sharing within the molecule.

While detailed research on the closely related isomer, 2-Chloro-5-(chloromethyl)pyridine, has been published, including its crystal structure and some computational details, this information cannot be directly extrapolated to this compound due to the different substitution pattern on the pyridine ring. The positional change of the chloro, chloromethyl, and methyl groups will significantly influence the molecule's electronic and structural properties.

The absence of dedicated computational studies on this compound suggests a gap in the current body of research. Such a study would be beneficial for a more complete understanding of its chemical properties and reactivity, potentially aiding in the optimization of synthetic routes and the development of new applications.

Computational Chemistry and Theoretical Studies of 3 Chloro 2 Chloromethyl 5 Methylpyridine

Electronic Properties and Reactivity Analysis

Global and Local Reactivity Descriptors (e.g., Fukui functions)

Global and local reactivity descriptors derived from conceptual density functional theory (DFT) are instrumental in predicting the reactive nature of a molecule. These descriptors help in identifying which parts of a molecule are more susceptible to electrophilic, nucleophilic, or radical attack.

Fukui Functions

The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It is defined as the derivative of the electron density ρ(r) with respect to the number of electrons (N) at a constant external potential:

ƒ(r) = [∂ρ(r)/∂N]ᵥ

In practice, a finite difference approximation is used, leading to three forms of the Fukui function:

ƒ+(r) for nucleophilic attack: Describes the propensity of a site to accept an electron. It is calculated from the electron densities of the neutral (N) and anionic (N+1) species.

ƒ-(r) for electrophilic attack: Describes the propensity of a site to donate an electron, calculated from the neutral (N) and cationic (N-1) species.

ƒ0(r) for radical attack: Represents the average of ƒ+(r) and ƒ-(r).

For 3-Chloro-2-(chloromethyl)-5-methylpyridine, a computational study would involve optimizing the geometry of the neutral, cationic, and anionic forms of the molecule. The resulting electron densities would then be used to calculate the Fukui functions. The regions of the molecule with the highest ƒ+(r) values would indicate the most likely sites for nucleophilic attack, while the highest ƒ-(r) values would highlight the centers for electrophilic attack.

Condensed Fukui Functions

To quantify the reactivity of individual atoms within the molecule, condensed Fukui functions are employed. These are calculated by condensing the values of the Fukui function over the atomic basins. scm.com A hypothetical data table for the condensed Fukui functions of this compound, if calculated, would resemble the following:

Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)ƒ0 (Radical Attack)
N1
C2
C3
C4
C5
C6
Cl (at C3)
C (chloromethyl)
Cl (chloromethyl)
C (methyl)

Note: The values in this table are placeholders and would require specific DFT calculations to be populated.

Based on general principles of reactivity in substituted pyridines, one might anticipate that the nitrogen atom and the chlorinated carbons would be key sites of interest.

Intermolecular Interactions and Crystal Packing Simulation

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational simulations are crucial for understanding and predicting these packing arrangements.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystalline environment. nih.govnih.govresearchgate.net The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular regions.

For this compound, this analysis would require a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. The analysis provides several graphical representations:

d_norm surface: This surface maps the normalized contact distance, which highlights regions of significant intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

A hypothetical breakdown of intermolecular contacts for this compound from a Hirshfeld surface analysis might be presented as follows:

Interaction TypePercentage Contribution (%)
H···H
Cl···H
C···H
N···H
Cl···C
Other

Note: The percentages are illustrative and would depend on the actual crystal structure.

Given the presence of chlorine atoms and the pyridine (B92270) nitrogen, one would expect C-H···Cl and C-H···N hydrogen bonds to play a significant role in the crystal packing, in addition to van der Waals forces.

Spectroscopic Parameter Prediction using Computational Methods (e.g., GIAO for NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation of novel compounds.

GIAO for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts from first principles. rsc.orgimist.ma This method effectively addresses the gauge-origin problem in the calculation of magnetic properties.

The process involves:

Optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Calculating the isotropic chemical shifts (δ) by referencing the computed shielding values (σ) to that of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ_ref - σ_iso.

The predicted ¹H and ¹³C NMR chemical shifts can then be compared with experimental data to confirm the molecular structure. A table comparing theoretical and (if available) experimental chemical shifts would be the standard output of such a study.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C2
C3
C4
C5
C6
C (chloromethyl)
C (methyl)

Note: This table represents a template for data that would be generated from a GIAO NMR calculation.

Such computational analyses provide a deeper understanding of the electronic structure and properties of this compound, complementing experimental investigations. The absence of such published data highlights an opportunity for future research in the computational characterization of this compound.

Applications of 3 Chloro 2 Chloromethyl 5 Methylpyridine in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-Chloro-2-(chloromethyl)-5-methylpyridine serves as a crucial building block in the creation of more intricate molecular structures. Its utility stems from the reactivity of its chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the attachment of various functional groups and the extension of the carbon skeleton, facilitating the assembly of complex target molecules. smolecule.com The pyridine (B92270) ring itself, with its specific substitution pattern, provides a key scaffold that can be further modified. The synthesis of this intermediate can be achieved through methods such as the chlorination of 3-methylpyridine (B133936). smolecule.com

The strategic placement of the chloro and chloromethyl groups on the pyridine ring allows for selective chemical transformations. For instance, the chloromethyl group is more susceptible to nucleophilic attack than the chloro group on the aromatic ring, enabling a stepwise construction of the final product. This controlled reactivity is essential in multi-step syntheses where precision is paramount to achieving high yields and purity of the desired complex molecule.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The versatility of this compound is prominently showcased in its role as a precursor for a range of pharmaceutical compounds.

Rupatadine: This second-generation antihistamine, used for the treatment of allergies, is synthesized using this compound or its related precursor, 3-chloromethyl-5-methylpyridine hydrochloride. epo.orgscbt.com In one synthetic route, 3-chloromethyl-5-methyl-pyridine hydrochloride is reacted with Desloratadine in the presence of a phase transfer catalyst and a base to produce Rupatadine. epo.orggoogle.com An improved process for preparing Rupatadine Fumarate, a salt of Rupatadine, also utilizes this key intermediate. epo.org The synthesis of Rupatadine highlights the importance of this pyridine derivative in constructing complex, multi-ring pharmaceutical agents. quickcompany.inresearchgate.net

Anti-malarial Agents: While direct synthesis of specific anti-malarial drugs from this compound is not extensively detailed in the provided results, the broader class of substituted pyridines and quinolines are fundamental scaffolds in the development of new anti-malarial treatments. nih.govnih.govmdpi.commdpi.com Research into novel quinoline-pyrazolopyridine and 2-arylvinylquinoline derivatives demonstrates the ongoing efforts to combat drug-resistant malaria strains, where pyridine-based intermediates are crucial starting materials. nih.govnih.gov The functional groups on compounds like this compound provide the necessary handles for the chemical modifications required to synthesize these complex and potentially life-saving drugs.

Anabasine Pesticides: Although not explicitly detailed in the search results, the pyridine ring is the core structure of anabasine, an alkaloid with insecticidal properties. The synthesis of anabasine-based pesticides would logically involve substituted pyridine intermediates. The reactivity of this compound makes it a plausible candidate for derivatization to create novel and effective pesticides within this class.

Building Block in the Development of Agrochemical Active Ingredients

The agrochemical industry heavily relies on pyridine-based compounds for the development of effective and selective pesticides. This compound and its isomers are key intermediates in the synthesis of several important agrochemicals. agropages.com

Neonicotinoid Compounds: This class of insecticides, which act on the central nervous system of insects, often incorporates a chloropyridinylmethyl moiety. nih.gov this compound serves as a direct precursor in the synthesis of some of the most widely used neonicotinoids. evitachem.comagropages.com

Imidacloprid (B1192907): A widely used insecticide, Imidacloprid can be synthesized from 2-chloro-5-chloromethylpyridine (an isomer of the subject compound). agropages.comchemicalbook.comgoogle.comresearchgate.netgoogle.comgoogle.com The synthesis involves the reaction of this intermediate with N-(2-chloro-5-pyridylmethyl)ethylenediamine and subsequent ring formation. chemicalbook.com Different synthetic routes have been developed to improve yield and efficiency. google.comresearchgate.netnih.gov

Acetamiprid: Another significant neonicotinoid insecticide, Acetamiprid, is also synthesized using 2-chloro-5-chloromethylpyridine. globethesis.comgoogle.comgoogle.comjocpr.com The process typically involves reacting this intermediate with methylamine (B109427) to form an N-(6-chloro-3-pyridine methyl)methylamine intermediate, which is then further reacted to yield Acetamiprid. globethesis.comgoogle.com

Fluazifop: Fluazifop-butyl (B166162) is a selective herbicide used to control grass weeds in broad-leaved crops. nih.govgoogle.com The synthesis of this herbicide involves intermediates derived from 2-chloro-5-methylpyridine (B98176), which is then chlorinated to introduce a trichloromethyl group. google.comjst.go.jp This highlights the importance of chlorinated methylpyridines in producing valuable agrochemicals.

The following table summarizes the key agrochemical applications of this compound and its isomers:

Agrochemical ClassSpecific CompoundRole of Pyridine Intermediate
NeonicotinoidsImidaclopridPrecursor (2-chloro-5-chloromethylpyridine) for the chloropyridinylmethyl moiety. agropages.comchemicalbook.com
NeonicotinoidsAcetamipridPrecursor (2-chloro-5-chloromethylpyridine) for the chloropyridinylmethyl moiety. globethesis.comgoogle.com
AryloxyphenoxypropionatesFluazifopIntermediate derived from the chlorination of 2-chloro-5-methylpyridine. google.comjst.go.jp

Utilization in the Synthesis of Specialty Chemicals and Dyes

Beyond pharmaceuticals and agrochemicals, this compound and its related structures are valuable in the synthesis of specialty chemicals and dyes. pipzine-chem.com The reactive nature of the chloromethyl group allows for the introduction of chromophoric and auxochromic groups, which are essential for imparting color and other specific properties to molecules. While specific examples of dyes synthesized from this particular compound are not detailed in the provided search results, the general utility of functionalized pyridines in materials science for creating conductive and luminescent materials is recognized. pipzine-chem.com The ability to modify the pyridine structure allows for the fine-tuning of the electronic and optical properties of the resulting materials. pipzine-chem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(chloromethyl)-5-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via chloromethylation of pyridine derivatives. A typical route involves reacting 5-methylpyridine with chlorinating agents (e.g., thionyl chloride) under anhydrous conditions at 60–80°C. The chloromethyl group is introduced using formaldehyde and HCl gas in a Friedel-Crafts-type reaction. Yield optimization (60–75%) requires strict temperature control and Lewis acid catalysts (e.g., AlCl₃) to minimize side reactions. Solvent polarity (e.g., dichloromethane vs. toluene) significantly affects reaction kinetics and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodological Answer :

  • ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm. Aromatic protons show distinct splitting patterns (e.g., doublets for H-4 and H-6 at δ 7.1–8.3 ppm).
  • HRMS : Molecular ion peak at m/z 163.99 [M+H]⁺ confirms the molecular formula (C₇H₇Cl₂N).
  • IR : C-Cl stretches at 600–800 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹.
  • X-ray crystallography : Resolves spatial arrangement of substituents (PubChem InChIKey: VUOXMMUURWOTAY-UHFFFAOYSA-N) .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Thermal gravimetric analysis (TGA) shows stability up to 50°C; prolonged exposure to heat induces dehydrochlorination. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the chloromethyl group. Use gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of substituents on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Variable Nucleophiles : Compare reactivity of amines (e.g., benzylamine) vs. thiols (e.g., ethanethiol) in polar aprotic solvents (DMF, DMSO).
  • Kinetic Profiling : Use in-situ FT-IR or LC-MS to monitor reaction progress. Rate constants (k) derived from pseudo-first-order kinetics reveal electronic effects.
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to map steric/electronic influences. Compare with analogs (e.g., 2-Chloro-5-(chloromethyl)-3-methylpyridine) to isolate substituent effects .

Q. What computational approaches are recommended for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Use descriptors like logP, molar refractivity, and HOMO-LUMO gaps (calculated via Gaussian 09) to predict bioavailability.
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. Focus on binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues.
  • ADMET Prediction : SwissADME evaluates toxicity (e.g., hepatotoxicity) and blood-brain barrier penetration. Validate with in vitro cytotoxicity assays (IC₅₀ < 10 µM in MCF-7 cells) .

Q. How should researchers address contradictions in reported reaction outcomes when using this compound as a synthetic intermediate?

  • Methodological Answer :

  • Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., elimination vs. substitution). Adjust base strength (e.g., K₂CO₃ for substitution, DBU for elimination).
  • Condition Optimization : Screen solvents (acetonitrile for SN2, DMF for radical pathways) and temperatures (0°C vs. reflux).
  • Reproducibility : Purify via flash chromatography (hexane:EtOAc, 4:1) and validate purity (>98%) by HPLC (C18 column, 254 nm) .

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